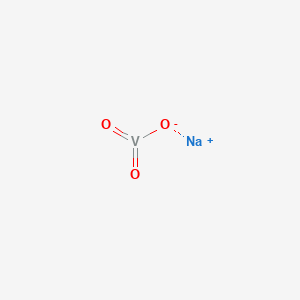
Ethyl-5-Amino-1-(4-Chlorphenyl)-1H-pyrazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate is an organic compound with a wide range of applications in scientific research. It is used as a tool for studying biochemical and physiological effects, as well as for synthesizing other compounds.
Wissenschaftliche Forschungsanwendungen
Synthese von Derivaten
Diese Verbindung kann zur Synthese ihrer Derivate verwendet werden. So wurde beispielsweise ein neuartiges, einfaches, Eintopf-, Mehrkomponenten-Protokoll zur Synthese von 5-Amino-1H-pyrazol-4-carbonitril-Derivaten entwickelt . Dieser Prozess verwendet Alumina-Silika-gestütztes MnO2 als recycelbaren Katalysator in Wasser und Natriumdodecylbenzolsulfonat bei Raumtemperatur .
Pharmazeutische Anwendungen
Hochfunktionalisierte Pyrazolderivate, wie diese Verbindung, sind aufgrund ihrer breiten Anwendung in der Pharmazie potenzielle biologisch aktive Gerüste . Diese Gerüste wurden als Analgetika, Antibakterielle, Antikonvulsiva, Antipyretika, Antidepressiva, Antimykotika, Entzündungshemmer, Antimalaria, antimikrobielle, Antiparasitika und Antitumor-Verbindungen verwendet .
Antihypertensive Aktivität
Es wird berichtet, dass diese Verbindungen in vivo eine bemerkenswerte antihypertensive Aktivität aufweisen . Sie weisen auch Eigenschaften wie menschliche Cannabinoid-Rezeptoren (hCB1 und hCB2), Inhibitoren der p38-Kinase und CB1-Rezeptor-Antagonisten auf .
Katalysator in chemischen Reaktionen
Diese Verbindung kann als Katalysator in chemischen Reaktionen verwendet werden. So wurden beispielsweise eine Vielzahl von Katalysatoren und Reagenzien wie Natriumascorbat, molekularer Iod, ionische Flüssigkeiten, Nanopartikel, Rhodiumkatalysator mit Natriumacetat (NaOAc), Piperidin, Piperidiniumacetat, Cu (OAc)2, CuO/ZrO2, Cer(IV)-Ammoniumnitrat, Graphenoxid-TiO2, Oxon, Palladium und Kupfer sowie Alaun für diese Reaktion untersucht .
Umweltanwendungen
Die kombinierte Verwendung von grünen Lösungsmitteln und heterogenen Katalysatoren macht Mehrkomponentenreaktionen (MCRs) zu einer umweltfreundlichen Methode . Diese Verbindung kann in solchen Reaktionen verwendet werden und trägt zu nachhaltigeren chemischen Prozessen bei.
Forschung und Entwicklung
Diese Verbindung wird in Forschung und Entwicklung eingesetzt, insbesondere im Bereich der organischen Chemie. Sie wird bei der Synthese komplexer Moleküle verwendet , was zur Weiterentwicklung des wissenschaftlichen Wissens beiträgt.
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate, a pyrazole-bearing compound, is known for its diverse pharmacological effects . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
It’s believed that the compound interacts with its targets, leading to their inhibition or destruction
Biochemical Pathways
The compound affects the biochemical pathways of the Leishmania and Plasmodium parasites, leading to their death
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, two other target compounds elicited better inhibition effects against Plasmodium berghei, with 70.2% and 90.4% suppression, respectively .
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-(4-chlorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-8(13)4-6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWCZALNAGZMKIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399336 | |
| Record name | ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14678-87-6 | |
| Record name | ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10399336 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)




![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)


